molecular formula C9H15NO5 B2777336 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid CAS No. 1822531-69-0

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid

Cat. No.: B2777336
CAS No.: 1822531-69-0
M. Wt: 217.221
InChI Key: DZQJIHHAEOZFPK-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound’s structure includes an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare and offers unique reactivity and stability properties.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures, although some methods may require heating to facilitate the reaction .

Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This approach offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other Boc-protected amines and azetidine derivatives. For example:

    Boc-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.

    Azetidine-2-carboxylic acid: This compound lacks the Boc group but shares the azetidine ring structure.

1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is unique due to its combination of the Boc-protected amine and the azetidine ring, offering distinct reactivity and stability properties compared to other similar compounds .

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQJIHHAEOZFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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